2-Aminopropanenitrile

Overview

Description

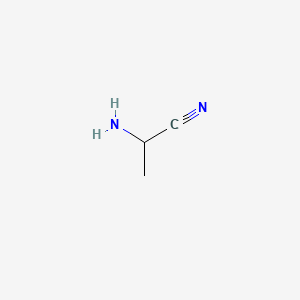

2-Aminopropanenitrile (2-APN) is an organic compound that is used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 14°C and a boiling point of 104°C. 2-APN has a molecular weight of 68.1 g/mol and is soluble in water and ethanol. It has a strong odor and can be toxic if ingested. 2-APN is widely used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances.

Safety and Hazards

Mechanism of Action

Target of Action

2-Aminopropanenitrile, also known as β-aminopropionitrile (BAPN), is an organic compound with both amine and nitrile functional groups . It is a toxic constituent of peas from Lathyrus plants

Mode of Action

It is known to cause disorders of the nervous system and connective tissue when ingested in large quantities .

Biochemical Pathways

It is known to cause diseases such as osteolathyrism, neurolathyrism, and angiolathyrism .

Pharmacokinetics

It is known that bapn is a colorless liquid and its solubility in DMSO and methanol is limited .

Result of Action

BAPN can cause osteolathyrism, neurolathyrism, and/or angiolathyrism when ingested in large quantities . Osteolathyrism is a disorder of connective tissue, causing either bone deformity or aortic aneurysms, while neurolathyrism is a disorder of the nervous system leading to limb paralysis .

Action Environment

It is known that bapn should be stored in an inert atmosphere at room temperature .

Biochemical Analysis

Biochemical Properties

2-Aminopropanenitrile plays a crucial role in biochemical reactions, particularly in the context of its interaction with lysyl oxidase. Lysyl oxidase is an enzyme that catalyzes the cross-linking of collagen and elastin, which are essential for the structural integrity of connective tissues. This compound inhibits lysyl oxidase, leading to a reduction in the cross-linking of collagen and elastin. This inhibition can result in conditions such as osteolathyrism and angiolathyrism, which are characterized by bone deformities and aortic aneurysms, respectively .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of lysyl oxidase, which affects the structural integrity of connective tissues. This inhibition can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism. For instance, the inhibition of lysyl oxidase by this compound can result in the accumulation of un-crosslinked collagen and elastin, leading to weakened connective tissues and increased susceptibility to mechanical stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of lysyl oxidase, thereby inhibiting the enzyme’s activity. This inhibition prevents the oxidation of lysine residues in collagen and elastin, which is a critical step in the cross-linking process. As a result, the structural integrity of connective tissues is compromised, leading to various pathological conditions. Additionally, this compound may also affect other enzymes and biomolecules involved in collagen and elastin synthesis, further exacerbating its impact on connective tissue integrity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative damage to connective tissues, resulting in more severe pathological conditions. Additionally, the compound’s stability can be affected by various factors such as temperature, pH, and the presence of other chemicals, which can influence its efficacy and toxicity in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of lysyl oxidase, leading to subtle changes in connective tissue structure. At higher doses, the inhibition becomes more pronounced, resulting in significant pathological conditions such as osteolathyrism and angiolathyrism. Toxic or adverse effects, including limb paralysis and bone deformities, have been observed at high doses of this compound in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to collagen and elastin synthesis. The compound interacts with enzymes such as lysyl oxidase, which plays a key role in the cross-linking of these structural proteins. By inhibiting lysyl oxidase, this compound disrupts the normal metabolic flux, leading to the accumulation of un-crosslinked collagen and elastin. This disruption can have significant effects on the overall metabolism of connective tissues and their ability to withstand mechanical stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and interact with intracellular enzymes such as lysyl oxidase. Additionally, it may be transported by specific binding proteins or transporters that facilitate its movement within the extracellular matrix. The distribution of this compound within tissues can influence its efficacy and toxicity, as well as its ability to reach target sites such as connective tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the extracellular matrix, where it interacts with enzymes involved in collagen and elastin synthesis. The compound may also be found in other cellular compartments, such as the cytoplasm, where it can affect various biochemical processes. The localization of this compound within specific cellular compartments can influence its activity and function, as well as its ability to exert its effects on connective tissue integrity .

Properties

IUPAC Name |

2-aminopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-3(5)2-4/h3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMZETBJZRERCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943896 | |

| Record name | 2-Aminopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-48-7, 51806-98-5 | |

| Record name | Propanenitrile, 2-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051806985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanenitrile, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-aminopropanenitrile considered a key molecule in prebiotic chemistry?

A: [] this compound is a potential precursor to the amino acid alanine. Research suggests that it is inherently more stable than other isomers of the same chemical formula. This stability makes it a more likely candidate for prebiotic synthesis and implies a potential role in the formation of the enantiomeric excess observed in some α-amino acids found in meteorites.

Q2: What spectroscopic techniques are used to study this compound?

A: [] Submillimeter wave spectroscopy has been employed to characterize the rotational spectrum of this compound. This technique provides valuable information about the molecule's structure and properties, which is crucial for understanding its behavior in interstellar environments and potential role in prebiotic chemistry.

Q3: How does the structure of this compound relate to its stability?

A: [] Computational studies using the "random connection method" revealed that this compound, unlike alanine and many of its precursors, exists in its most stable isomeric form. This stability arises from its linear-chain structure, making it energetically favorable compared to other possible isomers. This inherent stability potentially explains its abundance in certain environments and its significance in prebiotic synthesis pathways.

Q4: Can microorganisms impact the chirality of this compound?

A: [] Yes, certain microorganisms have demonstrated the ability to racemize optically active this compound. For example, Actinomadura madurae can convert an enantiomerically pure sample of this compound into a racemic mixture. This finding suggests potential biocatalytic routes for altering the chirality of this important molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1206455.png)